molecular formula C10H8N2O3 B1605342 6-Methyl-4-nitroquinoline 1-oxide CAS No. 715-48-0

6-Methyl-4-nitroquinoline 1-oxide

Cat. No.: B1605342
CAS No.: 715-48-0
M. Wt: 204.18 g/mol
InChI Key: VJJJEAZZHWTTED-UHFFFAOYSA-N
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Description

6-Methyl-4-nitroquinoline 1-oxide is a quinoline derivative known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is structurally characterized by a quinoline ring substituted with a methyl group at the 6th position and a nitro group at the 4th position, with an oxide group at the 1st position. It is a potent mutagen and carcinogen, widely used in research to study DNA damage and repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-nitroquinoline 1-oxide typically involves the nitration of 6-methylquinoline followed by oxidation. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting 6-methyl-4-nitroquinoline is then oxidized using hydrogen peroxide or other oxidizing agents to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-4-nitroquinoline 1-oxide is extensively used in scientific research due to its mutagenic and carcinogenic properties. Some key applications include:

Mechanism of Action

The primary mechanism by which 6-Methyl-4-nitroquinoline 1-oxide exerts its effects is through the formation of DNA adducts. The compound is metabolized into reactive intermediates that covalently bind to DNA, causing mutations. These DNA adducts interfere with DNA replication and transcription, leading to cell death or carcinogenesis. The compound specifically targets guanine bases in DNA, forming stable adducts that are difficult to repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-nitroquinoline 1-oxide is unique due to the presence of the methyl group at the 6th position, which influences its chemical reactivity and biological activity. This structural variation can affect the compound’s ability to form DNA adducts and its overall mutagenic potential, making it a valuable tool in comparative studies .

Properties

IUPAC Name

6-methyl-4-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-2-3-9-8(6-7)10(12(14)15)4-5-11(9)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJJEAZZHWTTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221715
Record name Quinoline, 6-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

715-48-0
Record name 6-Methyl-4-nitroquinoline 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=715-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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